![molecular formula C19H21N3O4S B2867535 1-Acetyl-5-(4-methoxyphenyl)-3-{2-[(methylsulfonyl)amino]phenyl}-2-pyrazoline CAS No. 921135-80-0](/img/structure/B2867535.png)

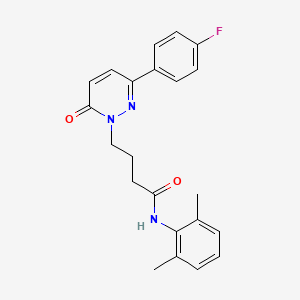

1-Acetyl-5-(4-methoxyphenyl)-3-{2-[(methylsulfonyl)amino]phenyl}-2-pyrazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

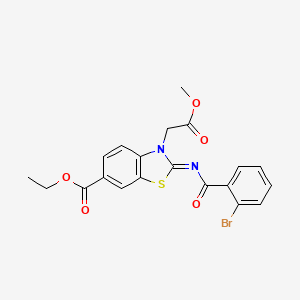

The compound “1-Acetyl-5-(4-methoxyphenyl)-3-{2-[(methylsulfonyl)amino]phenyl}-2-pyrazoline” is a complex organic molecule. It contains a pyrazoline ring, which is a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . The molecule also contains a methoxyphenyl group, a methylsulfonyl group, and an acetyl group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrazoline derivatives are often synthesized from α, β-unsaturated ketones under the effect of hydrazine derivatives .Aplicaciones Científicas De Investigación

Fungicidal and Insecticidal Activities

- Pyrazoline derivatives, including compounds similar to the specified chemical, have shown promise in both fungicidal and insecticidal applications. For example, Zhao et al. (2008) discovered that introducing the beta-methoxyacrylate pharmacophore into the scaffold of 1-acetyl-3,5-diarylpyrazoline resulted in compounds with potent fungicidal and insecticidal activities. The most potent compound identified in their study exhibited significant activity against various fungi and insects, suggesting its potential use in developing new pyrazoline-based products for agricultural purposes (Zhao et al., 2008).

Synthesis of Novel Compounds

- The compound has been utilized in the synthesis of novel chemical structures. For instance, Moosavi‐Zare et al. (2013) applied disulfonic acid imidazolium chloroaluminate as a catalyst for the synthesis of 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles, demonstrating the chemical's versatility in facilitating new compound synthesis (Moosavi‐Zare et al., 2013).

Cytotoxicity Studies

- Research by Hassan et al. (2014) involved the synthesis of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides, derived from similar chemical structures. These compounds were evaluated for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, highlighting the potential medical applications in cancer research (Hassan et al., 2014).

Antimicrobial Activity

- Guna et al. (2015) synthesized derivatives of 1-Acetyl-3-{4'-[(4'''-chlorophenyl) (phenyl) methyl amino] phenyl}-5-aryl-pyrazolines and tested them for biological activity against various bacteria and fungi. Some compounds showed moderate activity, suggesting their potential as antimicrobial agents (Guna et al., 2015).

Computational and Pharmacological Evaluation

- The compound's derivatives have been studied for their pharmacological potential. Faheem (2018) focused on the computational and pharmacological evaluation of pyrazole novel derivatives, including toxicity assessment, tumor inhibition, and anti-inflammatory actions. This research underscores the compound's relevance in drug discovery and development (Faheem, 2018).

Mecanismo De Acción

Target of Action

The primary target of this compound is the 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites has rendered this enzyme a target for pharmacological research .

Mode of Action

The compound inhibits the catalytic activity of ALOX15 in a substrate-specific manner . This inhibition is allosteric, meaning it changes the enzyme’s structure and subsequently its function . The compound occupies the substrate-binding pocket of one monomer, while the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer . This interaction alters the enzyme–inhibitor interactions, inducing a reduced inhibitory potency .

Biochemical Pathways

The compound affects the biochemical pathways involving ALOX15. ALOX15 is involved in the metabolism of fatty acids, particularly linoleic acid and arachidonic acid . By inhibiting ALOX15, the compound disrupts these metabolic pathways, which can have downstream effects on processes such as inflammation and cancer progression .

Result of Action

The molecular and cellular effects of the compound’s action are primarily its inhibitory effects on ALOX15. This inhibition can disrupt the metabolism of certain fatty acids and potentially alter cellular processes such as inflammation and cancer progression . .

Propiedades

IUPAC Name |

N-[2-[2-acetyl-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O4S/c1-13(23)22-19(14-8-10-15(26-2)11-9-14)12-18(20-22)16-6-4-5-7-17(16)21-27(3,24)25/h4-11,19,21H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDRRTBIRGCVQCP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC=CC=C2NS(=O)(=O)C)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2867453.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-(3-pyrimidin-2-ylsulfanylpropyl)purine-2,6-dione](/img/structure/B2867460.png)

![3-(4-chlorophenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2867464.png)

![4-Nitrosobenzo[c][1,2,5]thiadiazol-5-ol](/img/structure/B2867468.png)

![1,6,7-trimethyl-3-[(3-methylphenyl)methyl]-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2867472.png)

![3-phenyl-N-(2-phenylethyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2867474.png)

![Methyl 4-{4-[2-(4-methylphenyl)-2-oxoethyl]piperazino}-3-nitrobenzenecarboxylate](/img/structure/B2867475.png)